molecular formula C9H12N2O5 B2968782 4-Nitro-Dl-Phenylalanine Hydrate CAS No. 1219413-86-1; 207569-25-3; 207591-86-4; 56613-61-7

4-Nitro-Dl-Phenylalanine Hydrate

Cat. No.: B2968782
CAS No.: 1219413-86-1; 207569-25-3; 207591-86-4; 56613-61-7
M. Wt: 228.204
InChI Key: OLZDHJRNUIXKLU-UHFFFAOYSA-N
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Description

4-Nitro-DL-phenylalanine hydrate (CAS: 207569-25-3) is a racemic mixture of the D- and L-enantiomers of para-nitro-substituted phenylalanine, crystallized with water. Its molecular formula is C₉H₁₂N₂O₅, with a molecular weight of 228.202 g/mol and a melting point of 230°C (dec.) . The compound is synthesized via nitration of phenylalanine using a mixture of concentrated nitric and sulfuric acids, yielding a stable hydrate form commonly supplied by chemical vendors like TCI Chemicals and VWR .

The nitro group at the para position confers unique electronic properties, making it useful in peptide synthesis, enzyme inhibition studies, and as a precursor for fluorescent probes or click chemistry reagents. Its hydrate form enhances stability and solubility in aqueous systems compared to anhydrous analogs .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-nitrophenyl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZDHJRNUIXKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-Nitro-DL-phenylalanine hydrate is a versatile amino acid derivative with significant applications in biochemical research and pharmaceutical development . It is also known as p-Nitro-DL-phenylalanine hydrate or 2-Amino-3-(4-nitrophenyl)propionic acid hydrate .

Applications

This compound is widely utilized in various research areas :

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceuticals, particularly drugs targeting neurological disorders .
  • Biochemical Research: It is used in studies to understand protein interactions and enzyme activities, aiding researchers in exploring the mechanisms of action of different biomolecules .
  • Analytical Chemistry: The compound is employed as a standard in chromatographic techniques, assisting in the quantification and analysis of amino acids in complex mixtures .
  • Food Industry: It can be utilized in food science research to study the effects of nitro-substituted amino acids on flavor and aroma compounds in food products .
  • Material Science: It is investigated for potential applications in developing new materials, particularly in the synthesis of polymers with enhanced properties .

Scientific Research Applications

4-Nitro-D-phenylalanine hydrate has applications in scientific research, including:

  • Chemistry: It is used in the synthesis of peptides and other organic compounds due to its unique structure and reactivity.
  • Biology: It serves as a building block in the study of protein structure and function, particularly in the context of nitroaromatic compounds.
  • Medicine: Research is ongoing into its potential therapeutic applications, including its role in antimicrobial peptide synthesis.
  • Industry: It is used in the production of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.

Biological Activities

4-Nitro-D-phenylalanine hydrate (4-NO2-D-Phe) is a derivative of phenylalanine, modified by the introduction of a nitro group at the para position of the phenyl ring. This modification influences its biological activity, making it a subject of interest in medicinal chemistry, biochemistry, and pharmacology.

Key Mechanisms:

  • Enzyme Inhibition: Studies suggest that 4-NO2-D-Phe can inhibit specific enzymes, which may have therapeutic implications for conditions involving metabolic dysregulation.
  • Protein Interaction: The nitro group can serve as a spectroscopic probe, aiding in the study of protein structure and dynamics through techniques like electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR).
  • Antimicrobial Activity: Preliminary studies indicate potential antibacterial properties, possibly through binding interactions with bacterial cell receptors.

This compound has several applications across different scientific domains:

  • Biochemistry: Utilized as a building block in peptide synthesis and protein studies.
  • Medicinal Chemistry: Investigated for its role in developing novel therapeutic agents targeting specific proteins involved in diseases such as cancer.
  • Chemical Synthesis: Employed in reactions requiring specific modifications of amino acid structures.

Case Studies

  • Enzyme Inhibition: A study explored the inhibitory effects of 4-NO2-D-Phe on a specific enzyme involved in neurotransmitter metabolism. Results indicated a significant reduction in enzyme activity, suggesting potential applications in treating neurodegenerative diseases.
  • Protein Folding Studies: Research involving 4-NO2-D-Phe has been conducted to understand protein folding mechanisms. The presence of the nitro group was shown to affect folding stability, providing insights into misfolding diseases like Alzheimer's.

Comparison with Similar Compounds

Stereoisomers: L- and D-Enantiomers

  • 4-Nitro-L-Phenylalanine Monohydrate (CAS: N/A): The L-enantiomer shares the same molecular formula but exhibits chiral specificity. It is used in biochemical studies targeting enzyme-substrate interactions, where stereochemistry is critical. For example, it may inhibit tyrosine hydroxylase due to structural mimicry of L-tyrosine .
  • 4-Nitro-D-Phenylalanine Hydrate (CAS: 56613-61-7) : The D-enantiomer is less common in biological systems but serves as a control in chirality-dependent experiments. Both enantiomers have identical physical properties (e.g., melting point, solubility) but differ in optical rotation .
Property 4-Nitro-DL-Phenylalanine Hydrate 4-Nitro-L-Phenylalanine Monohydrate 4-Nitro-D-Phenylalanine Hydrate
CAS Number 207569-25-3 Not explicitly listed 56613-61-7
Molecular Formula C₉H₁₂N₂O₅ C₉H₁₂N₂O₅ C₉H₁₂N₂O₅
Molecular Weight (g/mol) 228.202 228.202 228.202
Melting Point (°C) 230 (dec.) Similar to DL form Similar to DL form
Applications Racemic studies, bulk synthesis Enzyme inhibition, chiral probes Control in stereochemical assays

Structural Analogs: Functional Group Variations

  • 4-Azido-L-Phenylalanine : Synthesized similarly but replaces the nitro group with an azido moiety. This compound is pivotal in bioorthogonal click chemistry (e.g., CuAAC reactions) for protein labeling. Unlike the nitro group, the azide is less electron-withdrawing, altering reactivity in electrophilic substitutions .
  • 4-Hydroxyphenyllactic Acid: A phenolic derivative lacking the nitro group. It is a diagnostic metabolite with distinct solubility and acidity (pKa ~2.5 vs. ~1.0 for nitro analogs) due to the hydroxyl group .
Property This compound 4-Azido-L-Phenylalanine 4-Hydroxyphenyllactic Acid
Functional Group -NO₂ -N₃ -OH
Key Reactivity Electrophilic substitution Click chemistry Antioxidant activity
Solubility in Water Moderate (hydrate form) Low High
Biological Role Enzyme inhibition Protein tagging Metabolic biomarker

Hydrate vs. Anhydrous Forms

For instance, the hydrate form of 4-nitroguaiacol () shows improved shelf life compared to its anhydrous counterpart, a trend likely applicable to this compound .

Q & A

Basic: What are the key considerations for synthesizing enantiomerically pure 4-nitro-DL-phenylalanine hydrate?

Synthesis of this compound requires precise control over nitration and resolution steps. The racemic mixture (DL-form) is typically synthesized via electrophilic aromatic substitution on phenylalanine, followed by resolution using chiral chromatography or enzymatic methods to separate D- and L-enantiomers . For the monohydrate form, crystallization in aqueous conditions is critical, as improper solvent ratios or temperatures can lead to anhydrous forms . Key parameters include:

  • Nitration efficiency : Monitor reaction completion via TLC or HPLC .
  • Chiral resolution : Use immobilized penicillin acylase for enantiomeric separation .
  • Hydrate stability : Confirm water content via Karl Fischer titration post-crystallization .

Basic: How do analytical techniques distinguish between anhydrous and monohydrate forms of 4-nitro-DL-phenylalanine?

Differentiation relies on melting points (anhydrous: 238–243°C; monohydrate: 245–251°C) and optical rotation (e.g., monohydrate: +6.8° in 3M HCl) . Advanced methods include:

  • FTIR : O-H stretching (~3400 cm⁻¹) in the monohydrate .
  • Thermogravimetric Analysis (TGA) : Weight loss at ~100°C indicates hydrate-bound water .
  • X-ray crystallography : Resolves lattice water molecules in the monohydrate structure .

Advanced: How can this compound be incorporated into peptide synthesis for functional studies?

The nitro group serves as a precursor for reduction to amines (e.g., forming 4-amino-phenylalanine derivatives) or click chemistry modifications. Methodological steps:

Protection : Use Boc or Fmoc groups to protect the amino acid during solid-phase synthesis .

Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/NiCl₂) to generate 4-amino-phenylalanine .

Post-translational modification : Introduce fluorescent tags or crosslinkers via the nitro/amino group .

  • Example : Couple with azide-bearing probes for click chemistry applications .

Advanced: What computational approaches predict the reactivity of 4-nitro-DL-phenylalanine in enzymatic systems?

Molecular docking and MD simulations model interactions with enzymes like nitroreductases or phenylalanine hydroxylase:

  • Docking studies : Assess binding affinity of the nitro group with active-site residues (e.g., Tyr, His) .
  • QM/MM calculations : Evaluate nitro-to-amine reduction energetics under enzymatic catalysis .
  • Solvent effects : Simulate hydrate stability in aqueous vs. organic environments using COSMO-RS .

Data Contradiction: How to resolve discrepancies in reported solubility of this compound?

Conflicting solubility data (e.g., aqueous vs. DMSO) arise from hydrate dissociation kinetics. Recommendations:

  • Standardize conditions : Report solubility at 25°C with controlled humidity to prevent anhydrous conversion .
  • Kinetic studies : Use UV-Vis spectroscopy to monitor dissolution rates under varying pH and ionic strengths .
  • Cross-validate : Compare HPLC purity assays with elemental analysis for water content .

Safety & Handling: What protocols mitigate risks during handling of this compound?

  • Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent hydrate dehydration or nitro group degradation .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe²⁺/HCl) before disposal .

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